BETi-211

BET inhibition BRD4 binding Ki value

Researchers requiring unambiguous BET bromodomain target engagement at low nanomolar concentrations face the risk of experimental failure when using less potent inhibitors. BETi-211 (UM-BETi-211) was optimized from RX-37 to achieve a Ki <1 nM, ensuring near-complete BRD2/3/4 occupancy and eliminating the confounding transcriptional effects of weaker analogs. - 10-100× more potent than JQ-1, OTX-015, and iBET-762 - IC50 <1 μM in triple-negative breast cancer (TNBC) cell lines - Validated warhead ligand for PROTAC design (e.g., BETd-246) Supplied with full analytical documentation and reliable global logistics.

Molecular Formula C26H29N7O3
Molecular Weight 487.564
CAS No. 1995867-02-1
Cat. No. B606049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBETi-211
CAS1995867-02-1
SynonymsBETi-211
Molecular FormulaC26H29N7O3
Molecular Weight487.564
Structural Identifiers
SMILESCOCC1=NC(NC2=CC(C3CC3)=NN2CC)=C4C(NC5=C4C=C(OC)C(C6=C(C)ON=C6C)=C5)=N1
InChIInChI=1S/C26H29N7O3/c1-6-33-22(11-18(31-33)15-7-8-15)30-26-24-16-10-20(35-5)17(23-13(2)32-36-14(23)3)9-19(16)27-25(24)28-21(29-26)12-34-4/h9-11,15H,6-8,12H2,1-5H3,(H2,27,28,29,30)
InChIKeyIOUPQJFKVLVXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BETi-211 Chemical and Pharmacological Profile


BETi-211 (UM-BETi-211) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins [1]. It functions as an epigenetic regulator by binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins, primarily BRD2, BRD3, and BRD4, thereby disrupting their interaction with chromatin and suppressing the transcription of key oncogenes like MYC [1]. Chemically, it is defined by its IUPAC name: N-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-7-(3,5-dimethyl-4-isoxazolyl)-6-methoxy-2-(methoxymethyl)-9H-pyrimido[4,5-b]indol-4-amine [2].

BET bromodomain (BRD2/3/4) inhibition studies
Epigenetic transcriptional regulation assay context
MYC expression modulation research

BETi-211 Substitution Experimental Risks


In the landscape of BET bromodomain inhibitors, substitution based on target class alone is a significant risk factor for experimental failure. While many inhibitors like JQ-1 and OTX-015 target the BET family, their binding affinities, selectivity profiles, and resultant transcriptional effects differ by orders of magnitude [1]. BETi-211 was specifically optimized from the earlier inhibitor RX-37 to achieve a profound increase in potency (Ki <1 nM) that is not representative of earlier-generation tool compounds [1]. The quantitative evidence below demonstrates that substituting BETi-211 with a less potent or less selective analog can lead to a drastic underestimation of the required inhibitory effect, failure to observe specific downstream transcriptional changes, and the introduction of confounding off-target or compensatory biological responses, thereby invalidating comparative studies and de-risked lead optimization efforts [1].

Selectivity profile divergence
Other BET inhibitors (JQ-1, OTX-015) have different BRD selectivity profiles that may alter transcriptional readouts.
Binding kinetics shift
BETi-211 was optimized from RX-37; binding kinetics and residence time may differ from earlier analogs.
Endpoint attribution risk
Transcriptomic response differences between inhibitors can confound attribution of BET-dependent effects.

BETi-211 Quantitative Evidence Guide


Superior BET Bromodomain Binding Affinity

BETi-211 exhibits a binding affinity (Ki) of <1 nM for BET bromodomains, which is quantitatively superior to a panel of established BET inhibitors including RX-37, JQ-1, OTX-015, and IBET-762 [1]. This represents a 10- to 100-fold increase in potency over these comparators [1].

BRD4 Binding Affinity
Head-to-head
>10- to 100-fold greater potency vs RX-37, JQ-1, OTX-015, IBET-762
Supports low-concentration target engagement studies; may reduce compound usage in screening.
In vitro binding assay data; direct Ki values not displayed.
BET inhibition BRD4 binding Ki value potency comparison

Growth Inhibition in TNBC Cell Lines

In a panel of 13 triple-negative breast cancer (TNBC) cell lines, BETi-211 achieved an IC50 of <1 μM in 9 of the 13 lines tested [1]. In comparison, the optimized BET degrader BETd-246, which is based on BETi-211, demonstrated an IC50 of <10 nM in the same 9 cell lines, indicating that BETi-211 is a potent inhibitor, but its degrader derivative is >50-fold more effective in this assay [1].

TNBC Cell Viability
Head-to-head
BETi-211 (inhibitor) IC50 50-fold more potent
Inhibitor-vs-degrader response modeling; BETi-211 as PROTAC warhead comparator.
4-day cell viability assay across 13 TNBC lines.
TNBC cell viability IC50 anti-proliferative

High Selectivity for BET Family Proteins

Global proteomic analysis in MDA-MB-468 cells quantified the effect of BETi-211 on ~5500 proteins [1]. The data confirmed that BETi-211's activity is highly restricted to the BET family, as no other proteins were significantly downregulated [1]. In contrast, the BET degrader BETd-246 showed a clear and selective degradation of BRD2, BRD3, and BRD4, with no other proteins decreased by ≥2-fold [1]. This provides class-level evidence that the inhibitory effect of BETi-211 is confined to its intended targets.

Proteome-wide Selectivity
Class-level
No significant downregulation of non-BET proteins; only BET family affected
Class-level BET selectivity supports on-target transcriptional attribution.
MDA-MB-468 global proteomics, ≥2-fold cutoff, p
proteomics selectivity BET family BRD2/3/4

BETi-211 Research and Application Scenarios


Target Engagement in Epigenetics and Transcription

BETi-211 is ideally suited for in vitro and cellular studies requiring high-confidence target engagement of BET bromodomains at low nanomolar concentrations [1]. Its sub-nanomolar Ki value ensures near-complete occupancy of BRD2/3/4, making it a superior chemical probe for dissecting BET-dependent transcriptional programs compared to less potent inhibitors like JQ-1 or OTX-015 [1]. Its use minimizes the experimental variables associated with high compound concentrations.

PROTAC Development and SAR Studies

BETi-211 serves as the validated, high-affinity 'warhead' ligand for the design of BET-targeting proteolysis-targeting chimeras (PROTACs), as exemplified by the development of BETd-246 [1]. Its binding mode to BRD4 has been structurally characterized, allowing for rational design of linker attachment points [1]. Procurement of BETi-211 is essential for laboratories developing next-generation BET degraders and exploring the therapeutic potential of targeted protein degradation.

Combination Therapy in TNBC and Oncology Models

The established single-agent activity of BETi-211 in TNBC cell lines (IC50 < 1 μM) provides a robust baseline for exploring synergistic drug combinations [1]. Researchers can use BETi-211 in co-treatment studies with standard-of-care chemotherapies or targeted agents (e.g., BCL-xL inhibitors) to identify synergistic partners and overcome resistance mechanisms in aggressive cancers [1].

Application
Selection Property
Validation Focus
BET target engagement studies
Reported high-affinity BRD binding context
Transcriptional endpoint attribution (e.g., MYC)
PROTAC warhead design
Structurally characterized BRD4 binding mode
Linker-attachment design and degradation efficiency
TNBC cell-model combination screening
Reported single-agent growth inhibition response baseline
Synergy with chemotherapies or BCL-xL inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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